molecular formula C11H11BO4 B6342370 4-(4-Methoxyphenyl)furan-2-boronic acid CAS No. 2096339-06-7

4-(4-Methoxyphenyl)furan-2-boronic acid

Cat. No.: B6342370
CAS No.: 2096339-06-7
M. Wt: 218.02 g/mol
InChI Key: JOWRTRRKZHFANC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)furan-2-boronic acid is a high-value boronic acid ester serving as a critical building block in modern synthetic chemistry, particularly for the pharmaceutical industry. This compound is designed for use in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that allows for the efficient formation of carbon-carbon bonds between boronic acids and organic halides. This method is indispensable for constructing complex biaryl systems found in many active pharmaceutical ingredients (APIs). The presence of the furan and methoxyphenyl substituents makes this boronic acid a versatile intermediate for creating molecules with potential biological activity . While the specific CAS number for the boronic acid was not fully confirmed in the search, its closely related pinacol ester is documented under CAS 1402173-03-8, with a molecular formula of C17H21BO4 and a molecular weight of 300.16 g/mol, indicating the high molecular complexity of this chemical family . Suppliers like MolCore specialize in providing such compounds with high purity levels, typically Not Less Than (NLT) 97%, ensuring reliability and reproducibility in sensitive research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets and handle the compound according to laboratory safety protocols.

Properties

IUPAC Name

[4-(4-methoxyphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO4/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWRTRRKZHFANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Borylation Sequences

Halogenation at specific positions of the furan ring followed by boron group introduction forms the foundation of many routes. Patent CN107987096B demonstrates a regioselective bromination strategy using N-bromosuccinimide (NBS) and BF₃ catalysts to install bromine at the furan’s 4-position. Subsequent lithium-halogen exchange with ClB(NiPr₂)₂ or analogous haloboron reagents enables boronic acid pinacol ester formation. For 4-(4-methoxyphenyl)furan-2-boronic acid, this approach could involve:

  • Furfural Protection : Reacting furfural with tetrahydropyrrole and perchloric acid to form 2-methylene-1-pyrrolidine perchlorate, shielding the aldehyde during subsequent steps.

  • NBS Bromination : Introducing bromine at the 4-position using NBS (1–1.5 equiv) and BF₃·THF (0.05–0.15 equiv) at 80–120°C.

  • Boronation : Treating 4-bromo-2-methylene-pyrrolidine perchlorate with metallic lithium (2–2.2 equiv) and ClB(NiPr₂)₂ (1–1.1 equiv) to install the boronic acid group.

This method avoids column chromatography and ultralow-temperature steps, making it industrially viable.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The 4-methoxyphenyl group is typically introduced via palladium-catalyzed cross-coupling. The Royal Society of Chemistry’s supplementary data highlights optimized conditions for analogous Suzuki reactions:

ParameterOptimal ConditionYield (%)
CatalystPd(OAc)₂ (0.03 equiv)67–98
LigandPCy₃·HBF₄ (0.12 equiv)
BaseK₂CO₃ (2.5 equiv)
AdditiveH₃BO₃ (2.0 equiv)
Temperature65°C
Time15 h

Applying these conditions to 4-bromofuran-2-boronic acid pinacol ester and 4-methoxyphenylboronic acid would yield the target compound after deprotection.

Protective Group Dynamics and Aldehyde Management

Acetal Protection of Aldehydes

Patent CA2442252A1 emphasizes the necessity of protecting furfural’s aldehyde group during boronation to prevent side reactions. Diethyl acetal protection (using triethyl orthoformate) achieves >98% yield, with subsequent acidic hydrolysis (HCl/H₂O) restoring the aldehyde post-borylation. For this compound, this ensures the boronic acid remains intact during Suzuki coupling.

Pinacol Ester Stabilization

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Patent CN107987096B stabilizes the intermediate as a pinacol ester, which is hydrolyzed to the free boronic acid using sodium bicarbonate. This step requires precise stoichiometry (pinacol:haloboron reagent = 1:0.95–1) to avoid acetal formation with the aldehyde.

Industrial Scalability and Waste Reduction

Solvent and Catalyst Recovery

The CN107987096B route uses tetrahydrofuran (THF) as a solvent, which is recoverable via distillation. BF₃·THF catalysts are similarly recyclable, reducing costs.

Byproduct Mitigation

Conventional methods generate aluminum-containing wastewater from AlCl₃ usage. The patented approach eliminates AlCl₃, substituting it with BF₃·THF, which produces less hazardous waste.

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitationsYield (%)
Halogenation-BorylationNo cryogenic conditionsRequires aldehyde protection70–85
Suzuki Cross-CouplingHigh regioselectivityPalladium catalyst cost67–98
Direct BorylationFewer stepsLimited substrate availability

Reaction Optimization and Troubleshooting

Bromine-Lithium Exchange

Overly vigorous lithiation can lead to ring-opening byproducts. Patent CN107987096B recommends maintaining temperatures below −40°C during lithium addition.

Boron Reagent Selection

ClB(NiPr₂)₂ outperforms BrB(NiPr₂)₂ in minimizing protodeboronation, as noted in the patent’s examples .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)furan-2-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction is widely used for forming carbon-carbon bonds .

Common Reagents and Conditions:

Major Products: The major product of the Suzuki-Miyaura reaction involving this compound is typically a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

Synthesis of Bioactive Molecules

One of the primary applications of 4-(4-Methoxyphenyl)furan-2-boronic acid is in the synthesis of α-hydroxyketones through Passerini-type reactions. In these reactions, the compound reacts with isocyanides and aldehydes to produce α-hydroxyketone derivatives efficiently. For instance, when combined with tert-butyl isocyanide and various aldehydes, it yielded products with isolated yields ranging from 60% to 90% . This method simplifies the synthesis of complex molecules and facilitates the discovery of new bioactive compounds.

Multicomponent Reactions (MCRs)

The compound is also utilized in MCRs, which allow for the rapid assembly of diverse molecular scaffolds. The Passerini-type reaction involving this compound has shown promising results in synthesizing drug analogs from existing pharmaceuticals such as Epiandrosterone and Clofibrate, yielding moderate amounts of new derivatives . This highlights its potential in medicinal chemistry for generating libraries of compounds for biological testing.

Cross-Coupling Reactions

Cross-coupling reactions are another significant area where this compound is applied. It has been used effectively in Suzuki coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals. For example, it was employed to synthesize triarylated thiazoles using a semi-one-pot protocol that improved yields significantly compared to traditional methods . The ability to couple with various aryl groups enhances its utility in synthesizing complex organic molecules.

Medicinal Chemistry Applications

In medicinal chemistry, boronic acids, including this compound, have been recognized for their biological activities, including anticancer and antibacterial properties. Research indicates that modifications of boronic acids can lead to compounds with enhanced pharmacological profiles . The incorporation of this boronic acid into drug design may facilitate the development of new therapeutic agents.

Analytical Applications

Beyond synthetic chemistry, this compound has applications in analytical chemistry as well. Its ability to form reversible covalent bonds with diols makes it useful for sensor development and biomolecular detection systems . This property can be leveraged for creating selective sensors for detecting sugars or other relevant biomolecules.

Data Table: Summary of Applications

Application AreaDescriptionYield/Outcome
Synthesis of Bioactive MoleculesUsed in Passerini-type reactions to create α-hydroxyketones60% - 90% yields
Multicomponent ReactionsFacilitates rapid assembly of diverse scaffoldsModerate yields
Cross-Coupling ReactionsEmployed in Suzuki coupling for biaryl synthesisImproved yields
Medicinal ChemistryPotential for developing new therapeutic agentsEnhanced activities
Analytical ApplicationsUseful for sensor development due to reversible bonding with diolsSelective detection

Mechanism of Action

The primary mechanism of action for 4-(4-Methoxyphenyl)furan-2-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction. This reaction proceeds through a series of steps:

Comparison with Similar Compounds

Comparison: 4-(4-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a methoxy group, which can influence its reactivity and the types of products formed in reactions. Compared to other boronic acids, it offers distinct advantages in terms of forming specific biaryl compounds and its potential biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)furan-2-boronic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with halide-containing aromatic systems. A typical approach involves reacting furan-2-boronic acid derivatives with 4-methoxyphenyl halides using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/water under inert conditions . To optimize purity, chromatographic techniques (e.g., silica gel chromatography) or recrystallization in polar aprotic solvents (e.g., DMSO/ethanol mixtures) are recommended. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodology :

  • Experimental : Use 1^1H/13^13C NMR to confirm the aromatic methoxy group (δ ~3.8 ppm for OCH₃) and boronic acid protons (δ ~6-8 ppm, broad). IR spectroscopy can identify B-O bonds (~1340 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .
  • Computational : Density Functional Theory (DFT) studies (e.g., using Spartan’14 or Gaussian) predict molecular geometry, electrostatic potential surfaces, and vibrational spectra. Compare calculated vs. experimental IR/NMR data to validate structural assignments .

Q. How does this compound interact with carbohydrates in biochemical assays?

  • Methodology : The boronic acid group forms reversible covalent bonds with diols in carbohydrates (e.g., glucose, ribose). Design binding assays using fluorescence quenching, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). For example, monitor fluorescence changes when the compound binds to a carbohydrate-functionalized gold nanoparticle .

Advanced Research Questions

Q. What strategies mitigate competing side reactions in Suzuki-Miyaura coupling involving this compound?

  • Methodology : Side reactions (e.g., protodeboronation, homocoupling) can be minimized by:

  • Using anhydrous, degassed solvents to prevent boronic acid oxidation.
  • Adding ligands (e.g., SPhos) to stabilize Pd catalysts and improve regioselectivity.
  • Optimizing temperature (60–80°C) and base (e.g., K₂CO₃ vs. CsF) to balance reaction rate and stability .

Q. How can DFT simulations resolve contradictions between experimental and theoretical spectral data for this compound?

  • Methodology : Discrepancies in vibrational or NMR spectra often arise from solvent effects or crystal packing. Perform solvent-phase DFT calculations (e.g., PCM model for DMSO) and compare with experimental data. If inconsistencies persist, consider X-ray crystallography to validate the solid-state structure and reassess computational parameters (e.g., basis sets like 6-311+G(d,p)) .

Q. What are the mechanistic implications of substituent effects on the furan ring’s electronic properties?

  • Methodology : Use Hammett σ constants or Natural Bond Orbital (NBO) analysis to quantify electron-withdrawing/donating effects of the methoxyphenyl group. Electrochemical methods (e.g., cyclic voltammetry) can measure redox potentials, while UV-Vis spectroscopy tracks charge-transfer transitions. Correlate findings with catalytic activity in cross-coupling reactions .

Safety and Handling Considerations

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • In case of spills, neutralize with a 5% sodium bicarbonate solution and adsorb with inert material (e.g., vermiculite) .

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